molecular formula C13H14O4 B1271750 Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate CAS No. 3710-50-7

Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate

Cat. No.: B1271750
CAS No.: 3710-50-7
M. Wt: 234.25 g/mol
InChI Key: DAETWRKPSJXAJB-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of an ethyl ester group at the 2-position, a methoxy group at the 5-position, and a methyl group at the 3-position of the benzofuran ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted benzofuran precursor.

    Esterification: The carboxylic acid group at the 2-position is esterified using ethanol in the presence of an acid catalyst such as sulfuric acid.

    Methylation: The methyl group at the 3-position is introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols, aldehydes, and corresponding reduced esters.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate is utilized in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is employed in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives:

    Similar Compounds: Ethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, 5-methoxy-3-methylbenzofuran-2-carboxylic acid, and 5-methoxy-3-methylbenzofuran.

    Uniqueness: The specific substitution pattern of this compound imparts unique chemical properties, making it valuable for targeted research applications.

Properties

IUPAC Name

ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-4-16-13(14)12-8(2)10-7-9(15-3)5-6-11(10)17-12/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAETWRKPSJXAJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368002
Record name Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3710-50-7
Record name Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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